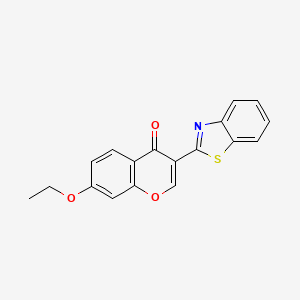![molecular formula C17H18F2N2O2S B11112965 1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112965.png)
1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with fluorobenzenesulfonyl and fluorophenylmethyl groups
Preparation Methods
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. Common synthetic routes include:
Cyclization Reactions: Utilizing diol-diamine coupling reactions catalyzed by ruthenium (II) complexes.
Amination Reactions: Palladium-catalyzed amination of aryl chlorides under aerobic conditions.
Decarboxylative Annulation: Using glycine-based diamines and aldehydes under iridium-based catalysis.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, utilizing cost-effective and eco-friendly processes.
Chemical Reactions Analysis
1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common reagents and conditions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling and function.
Comparison with Similar Compounds
Similar compounds to 1-(3-FLUOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE include:
- 1-[(3-fluorophenyl)sulfonyl]piperazine
- 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can result in unique chemical properties and biological activities.
Properties
Molecular Formula |
C17H18F2N2O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(3-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O2S/c18-15-4-1-3-14(11-15)13-20-7-9-21(10-8-20)24(22,23)17-6-2-5-16(19)12-17/h1-6,11-12H,7-10,13H2 |
InChI Key |
BMUFDHLEXHZYRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-chlorophenyl)butanamide](/img/structure/B11112884.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B11112888.png)
![4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112894.png)
![N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112898.png)
![2-methoxy-5-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11112904.png)
![(5E)-N-{Bis[(4-methylphenyl)amino]phosphoryl}-2,3-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B11112905.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11112908.png)
![1-{(E)-[(3-hydroxyphenyl)imino]methyl}-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11112913.png)
![2-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11112922.png)
![N-{1-[(4-Fluorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B11112929.png)
![oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B11112937.png)
![N-(1-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B11112942.png)
![6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112948.png)

